molecular formula C14H30N4O4 B027243 alpha-(4-Aminobutyryl)hypusine CAS No. 102202-89-1

alpha-(4-Aminobutyryl)hypusine

Cat. No. B027243
M. Wt: 318.41 g/mol
InChI Key: BKCSZDHPANIZFB-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(4-Aminobutyryl)hypusine (AH) is a naturally occurring compound that is found in eukaryotic cells. It is a modified form of the amino acid lysine, which is involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). eIF5A is a protein that is involved in the regulation of protein synthesis and is essential for cell growth and survival. The modification of eIF5A with AH is a unique and highly conserved process that has been implicated in a variety of cellular processes, including translation, cell proliferation, and apoptosis.

Mechanism Of Action

The exact mechanism of action of alpha-(4-Aminobutyryl)hypusine is not fully understood, but it is thought to be involved in the regulation of protein synthesis and the modulation of cellular signaling pathways. alpha-(4-Aminobutyryl)hypusine has been shown to interact with a variety of proteins, including eIF5A and the transcription factor NF-kappaB. It is thought that alpha-(4-Aminobutyryl)hypusine may regulate the activity of these proteins by modulating their post-translational modifications.

Biochemical And Physiological Effects

Alpha-(4-Aminobutyryl)hypusine has a variety of biochemical and physiological effects on cells. Studies have shown that alpha-(4-Aminobutyryl)hypusine is involved in the regulation of protein synthesis and that inhibition of alpha-(4-Aminobutyryl)hypusine synthesis can lead to decreased protein synthesis and cell death. alpha-(4-Aminobutyryl)hypusine has also been shown to be involved in the regulation of immune function and has been implicated in the activation of T cells. Additionally, alpha-(4-Aminobutyryl)hypusine has been shown to be involved in the regulation of neuronal function and has been implicated in the pathogenesis of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of studying alpha-(4-Aminobutyryl)hypusine in the lab is that it is a naturally occurring compound that is found in eukaryotic cells. This makes it relatively easy to study in vitro and in vivo. However, one limitation of studying alpha-(4-Aminobutyryl)hypusine is that it is involved in a complex multistep process that involves several enzymes. This makes it difficult to study in isolation and requires the use of complex experimental techniques.

Future Directions

There are several future directions for research on alpha-(4-Aminobutyryl)hypusine. One area of research is the development of inhibitors of alpha-(4-Aminobutyryl)hypusine synthesis as potential cancer therapeutics. Another area of research is the role of alpha-(4-Aminobutyryl)hypusine in the regulation of immune function and its potential as a target for immunotherapy. Additionally, research on the role of alpha-(4-Aminobutyryl)hypusine in the regulation of neuronal function and its potential as a target for the treatment of neurodegenerative diseases is an important area of future research.

Synthesis Methods

Alpha-(4-Aminobutyryl)hypusine is synthesized in a complex multistep process that involves several enzymes. The first step in the synthesis of alpha-(4-Aminobutyryl)hypusine is the conversion of lysine to deoxyhypusine by the enzyme deoxyhypusine synthase (DHS). Deoxyhypusine is then converted to hypusine by the enzyme deoxyhypusine hydroxylase (DOHH). Finally, hypusine is modified to alpha-(4-Aminobutyryl)hypusine by the enzyme alpha-(4-Aminobutyryl)hypusine synthase (alpha-(4-Aminobutyryl)hypusineS).

Scientific Research Applications

Alpha-(4-Aminobutyryl)hypusine has been the subject of extensive scientific research due to its involvement in a variety of cellular processes. Studies have shown that alpha-(4-Aminobutyryl)hypusine is essential for the proliferation of cancer cells and that inhibition of alpha-(4-Aminobutyryl)hypusine synthesis can lead to cell death. alpha-(4-Aminobutyryl)hypusine has also been implicated in the regulation of immune function and has been shown to play a role in the activation of T cells. Additionally, alpha-(4-Aminobutyryl)hypusine has been shown to be involved in the regulation of neuronal function and has been implicated in the pathogenesis of neurodegenerative diseases.

properties

CAS RN

102202-89-1

Product Name

alpha-(4-Aminobutyryl)hypusine

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

IUPAC Name

(2S)-2-(4-aminobutanoylamino)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid

InChI

InChI=1S/C14H30N4O4/c15-7-3-5-13(20)18-12(14(21)22)4-1-2-9-17-10-11(19)6-8-16/h11-12,17,19H,1-10,15-16H2,(H,18,20)(H,21,22)/t11-,12+/m1/s1

InChI Key

BKCSZDHPANIZFB-NEPJUHHUSA-N

Isomeric SMILES

C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)NC(=O)CCCN

SMILES

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN

Canonical SMILES

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN

Other CAS RN

102202-89-1

synonyms

AABHP
alpha-(4-aminobutyryl)hypusine
alpha-(gamma-aminobutyryl)hypusine

Origin of Product

United States

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